
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
描述
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a chiral quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and o-toluidine.
Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Chiral Aminoethylation: Introduction of the chiral aminoethyl group is achieved through a chiral auxiliary or asymmetric synthesis, often using chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of efficient and recyclable catalysts to enhance yield and selectivity.
Solvents: Selection of environmentally friendly solvents.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Oxidation Reactions
The quinazolinone core undergoes oxidation under mild conditions. Key findings include:
Table 1: Oxidation Reactions and Products
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂O₂ | 130°C, 20 h | Quinazolinone N-oxide derivatives | 23–58% | |
m-CPBA | RT, CH₂Cl₂, 12 h | Epoxide intermediates (theoretical proposal) | N/A |
-
Mechanism : H₂O₂-mediated oxidation proceeds via a radical pathway, with DMSO acting as a carbon source in some cases . The aminoethyl group may stabilize radical intermediates during oxidation .
Reduction Reactions
The aminoethyl side chain participates in reductive transformations:
Table 2: Reduction Reactions and Outcomes
Reducing Agent | Conditions | Product | Application |
---|---|---|---|
NaBH₄ | MeOH, RT, 6 h | Dihydroquinazolinone derivatives | Bioactive intermediate synthesis |
LiAlH₄ | THF, reflux, 12 h | Reduced aminoethanol side chain | Structural modification |
-
Key Insight : Reduction of the carbonyl group in the quinazolinone core is stereospecific, retaining the (S)-configuration at the aminoethyl group.
Nucleophilic Substitution
The aminoethyl group facilitates nucleophilic substitution reactions:
Table 3: Substitution Reactions with Alkyl Halides
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃I | K₂CO₃, acetone, 24 h | N-Methylated quinazolinone | 67% |
C₆H₅COCl | Et₃N, CH₂Cl₂, 0°C to RT | Benzoylated aminoethyl derivative | 82% |
-
Example : Reaction with 2-chloro-N-arylacetamides yields sulfonamide-linked quinazolinones under anhydrous K₂CO₃ catalysis .
Electrophilic Aromatic Substitution
The o-tolyl group directs electrophilic attacks:
Table 4: Electrophilic Substitution Examples
Reagent | Position | Product | Notes |
---|---|---|---|
HNO₃/H₂SO₄ | Para to methyl | Nitro-substituted derivative | Requires strict temp control |
Cl₂/FeCl₃ | Ortho to toluyl | Dichlorinated quinazolinone | Limited solubility in polar solvents |
-
Regioselectivity : Methyl and o-tolyl groups sterically hinder meta-substitution, favoring para or ortho positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Table 5: Suzuki–Miyaura Coupling Examples
Aryl Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
4-Fluorophenyl | Pd(PPh₃)₄ | 3-(4-Fluorobenzyl)quinazolinone | 74% |
4-Methoxyphenyl | Pd(OAc)₂ | 3-(4-Methoxyphenyl)quinazolinone | 68% |
-
Data : ¹H NMR (400 MHz, CDCl₃) for 3-(4-fluorobenzyl) derivative shows δ 8.30 (d, J=8.1 Hz) and 5.14 (s, 2H) for benzyl protons .
Mechanistic and Synthetic Insights
-
Green Chemistry : H₂O₂/DMSO systems enable sustainable oxidation without toxic byproducts .
-
Stereochemical Retention : The (S)-configuration remains intact during reductions and substitutions due to steric protection by the o-tolyl group.
-
Radical Intermediates : ESR studies confirm the involvement of sulfonyl radicals in H₂O₂-mediated reactions .
科学研究应用
Anticancer Activity
Research indicates that derivatives of quinazolinones, including (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, have significant anticancer properties. It has been explored as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell proliferation and survival.
- Case Study : In vitro studies demonstrated that compounds related to this quinazolinone effectively inhibited the growth of various cancer cell lines, including MDA-MB-231, a breast cancer cell line. The mechanism involves the inhibition of PI3Kδ, leading to reduced signaling through pathways essential for tumor growth .
Compound | IC50 (nM) | Target |
---|---|---|
CAL-130 | 1.3 | PI3Kδ |
CAL-130 | 6.1 | PI3Kγ |
Anti-inflammatory Properties
Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that modifications to the structure can enhance their efficacy in models of inflammation.
- Case Study : A series of quinazolinone derivatives were synthesized and tested for their ability to reduce edema in animal models. The results indicated significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .
Biological Mechanisms
The primary mechanism through which this compound exerts its effects is through the inhibition of specific signaling pathways:
- PI3K Pathway : By selectively inhibiting PI3Kδ, this compound disrupts downstream signaling involved in cell survival and proliferation, making it a promising candidate for cancer therapy.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Functional Groups : The aminoethyl group is introduced via reductive amination, while methyl and o-tolyl groups are added through electrophilic aromatic substitution reactions.
作用机制
The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Chiral Aminoethyl Compounds: Compounds with chiral aminoethyl groups attached to different cores.
Uniqueness
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific combination of a chiral center, quinazolinone core, and o-tolyl substituent, which may confer distinct biological activities and chemical properties.
生物活性
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, a compound belonging to the quinazolinone class, has garnered attention for its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article explores its synthesis, biological properties, and mechanisms of action.
1. Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 1431699-63-6. The compound features a quinazolinone core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 2-aminobenzamides with orthoesters under acidic conditions, yielding high-purity products characterized by techniques such as NMR and HRMS .
2.1 Anticancer Properties
Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma) : The compound demonstrated an IC50 value significantly lower than that of lapatinib, a known anticancer drug, indicating potent activity .
- A2780 (ovarian carcinoma) : Similar trends were observed, with some derivatives showing up to 87-fold increased potency compared to lapatinib .
The mechanism underlying the anticancer effects of this compound involves inhibition of multiple tyrosine kinases. Specifically:
- CDK2 : The compound acts as an ATP non-competitive type-II inhibitor against CDK2 kinase enzymes, which are crucial for cell cycle regulation.
- HER2 and EGFR : It also functions as an ATP competitive type-I inhibitor against these receptors, which are often overexpressed in various cancers .
3. Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is significantly influenced by their structural modifications. Key findings from SAR studies include:
- Compounds with 6,8-di-fluoro substitutions exhibited enhanced cytotoxicity.
- Variations in substituents on the quinazolinone ring can lead to substantial differences in kinase inhibition profiles .
4. Case Studies
Several case studies highlight the efficacy of this compound:
These results demonstrate the compound's potential as a lead candidate for further development in cancer therapy.
5. Conclusion
This compound represents a promising scaffold in medicinal chemistry due to its potent biological activities, particularly against cancer cell lines through inhibition of key kinases involved in tumor growth and progression. Ongoing research into its pharmacological properties and mechanisms will be vital for its development as a therapeutic agent.
属性
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBKIIGWSNSIOR-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。